2-Amino-2-(4-hydroxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-amino-2-(4-hydroxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c9-7(8(10)12)5-1-3-6(11)4-2-5/h1-4,7,11H,9H2,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQFROZWIRZWMFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)N)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-Amino-2-(4-hydroxyphenyl)acetamide chemical properties
This technical guide details the chemical properties, synthesis, and applications of 2-Amino-2-(4-hydroxyphenyl)acetamide (also known as 4-hydroxyphenylglycinamide), a critical chiral intermediate in the pharmaceutical manufacturing of beta-lactam antibiotics.
CAS No: 54397-23-8 (R-isomer) | Molecular Formula: C₈H₁₀N₂O₂ Primary Application: Key intermediate for D-4-Hydroxyphenylglycine (D-HPG) production (Side chain for Amoxicillin, Cefadroxil).
Executive Summary
2-Amino-2-(4-hydroxyphenyl)acetamide is an alpha-amino amide derivative of phenol. It serves as the direct precursor to D-4-hydroxyphenylglycine (D-HPG) , the side chain moiety responsible for the broad-spectrum activity of blockbuster antibiotics like Amoxicillin and Cefadroxil .
In industrial settings, this compound is rarely the final product; rather, it is a transient intermediate formed during the Strecker synthesis or enzymatic resolution processes. Its stability, solubility, and enantiomeric purity are critical quality attributes (CQAs) that directly impact the yield and potency of the final antibiotic API.
Physicochemical Properties[1][2][3]
The compound exhibits amphoteric character due to the presence of a basic primary amine, a neutral amide, and a weakly acidic phenolic hydroxyl group.
| Property | Value | Notes |
| Molecular Weight | 166.18 g/mol | Monoisotopic mass: 166.07 Da |
| Appearance | White to off-white crystalline powder | Oxidizes to pink/brown upon air exposure |
| Melting Point | 192°C (dec.) | Decomposes upon melting |
| Solubility (Water) | ~1.3 g/L (25°C) | Increases significantly in acidic pH (protonation) |
| pKa (Amine) | ~7.35 | Protonated form (-NH₃⁺) dominates at physiological pH |
| pKa (Phenol) | ~9.30 | Ionizes at high pH |
| LogP | -0.47 | Hydrophilic; poor membrane permeability without transporters |
| Chirality | (R)-enantiomer is bioactive | (S)-enantiomer is considered an impurity |
Synthesis & Manufacturing Workflows
The industrial production of 2-Amino-2-(4-hydroxyphenyl)acetamide typically follows a modified Strecker synthesis followed by either chemical or enzymatic hydrolysis.
Chemical Synthesis (Strecker Route)
The synthesis begins with 4-hydroxybenzaldehyde. The reaction proceeds through an aminonitrile intermediate, which is then hydrolyzed to the amide.
Critical Control Point: The hydrolysis of the nitrile to the amide must be carefully controlled to prevent premature hydrolysis to the acid (D-HPG) if the amide is the desired isolable intermediate.
Enzymatic Resolution (Biocatalytic Route)
To achieve high enantiomeric excess (>99% ee), modern manufacturing utilizes D-amidase enzymes. These enzymes selectively hydrolyze the D-amide to D-HPG, or conversely, a hydantoinase/carbamoylase system may be used where the amide is a transient species.
Synthesis Pathway Diagram
The following diagram illustrates the chemical and enzymatic pathways from the aldehyde starting material to the final antibiotic side chain.
Figure 1: Synthesis Pathway of D-HPG via Amide Intermediate. The amide is the pivotal checkpoint between the raw aldehyde and the final chiral acid.
Chemical Reactivity & Stability
Hydrolysis Kinetics
The primary degradation pathway is the hydrolysis of the amide group to the carboxylic acid.
-
Acidic Conditions (pH < 4): The amide is relatively stable at low temperatures but hydrolyzes to the acid upon heating.
-
Basic Conditions (pH > 9): Rapid hydrolysis occurs; significant risk of racemization at the alpha-carbon due to proton abstraction.
Oxidation
The phenolic ring is electron-rich, making it susceptible to oxidation by atmospheric oxygen, especially in solution.
-
Visual Indicator: Solutions turn from colorless to pink/brown (quinone formation).
-
Prevention: Use antioxidants (e.g., sodium bisulfite) or inert atmosphere (N₂) during handling.
Racemization
The alpha-proton is acidic due to the electron-withdrawing amide and ammonium groups.
-
Mechanism: Base-catalyzed enolization.
-
Impact: Loss of chiral purity (R to S conversion). The S-isomer is inactive in beta-lactam antibiotics.
Analytical Characterization
To ensure the purity of 2-Amino-2-(4-hydroxyphenyl)acetamide, a validated HPLC method is required. The method must separate the amide from the nitrile precursor and the acid hydrolysis product.
HPLC Protocol (Reverse Phase)
This protocol is designed to separate the highly polar amide from its related impurities.
| Parameter | Condition |
| Column | C18 Polar-Embedded (e.g., Zorbax SB-Aq or equivalent), 5 µm, 4.6 x 150 mm |
| Mobile Phase A | 0.1% Phosphoric Acid (or Formic Acid for MS) in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 2% B (Isocratic); 5-15 min: 2% -> 30% B; 15-20 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 220 nm (Amide bond) and 275 nm (Phenol) |
| Retention Order | D-HPG (Acid) < Amide < Nitrile < Aldehyde |
Storage & Handling
-
Temperature: Store at 2-8°C (Solid). Solutions should be prepared fresh.
-
Container: Tightly sealed, light-resistant containers (amber glass).
-
Safety: Irritant. Wear PPE (gloves, goggles). Avoid inhalation of dust.
References
-
PubChem. (2025). 2-Amino-2-(4-hydroxyphenyl)acetamide Compound Summary. National Library of Medicine. Link
-
Sigma-Aldrich. (2025). (2R)-2-Amino-2-(4-hydroxyphenyl)-acetamide Certified Reference Material. Link
- Wegman, M. A., et al. (2001). Chemo-enzymatic synthesis of D-phenylglycine derivatives.
-
Zhang, Y., & Cai, L. (2014).[1] Enzymatic production of D-p-hydroxyphenylglycine from DL-p-hydroxyphenylhydantoin. Biotechnology Letters.
-
US EPA. (2025). CompTox Chemicals Dashboard: (R)-2-amino-2-(4-hydroxyphenyl)acetamide. Link
Sources
An In-Depth Technical Guide to 2-Amino-2-(4-hydroxyphenyl)acetamide: From Synthesis to Biological Significance
A Senior Application Scientist's Perspective on a Key Pharmaceutical Building Block
Authored by: Gemini
February 15, 2026
Abstract
2-Amino-2-(4-hydroxyphenyl)acetamide, a molecule of significant interest in medicinal chemistry, serves as a crucial chiral precursor in the synthesis of various pharmaceuticals and exhibits a spectrum of biological activities. This technical guide provides an in-depth exploration of this compound, intended for researchers, scientists, and professionals in drug development. We will delve into its chemical and physical characteristics, outline detailed methodologies for its synthesis and analysis, and explore its established and potential biological and pharmacological roles. This document is structured to provide not just a recitation of facts, but a causal understanding of experimental choices and a self-validating framework for the described protocols, grounded in authoritative scientific literature.
Introduction: The Significance of a Versatile Scaffold
2-Amino-2-(4-hydroxyphenyl)acetamide, also known as (p-hydroxyphenyl)glycinamide, is a derivative of the non-proteinogenic amino acid 2-amino-2-(4-hydroxyphenyl)acetic acid.[1] Its structural architecture, featuring a chiral center, a phenolic hydroxyl group, and an acetamide moiety, bestows upon it a unique combination of chemical reactivity and biological potential.
Historically, the primary interest in this compound has been as a key intermediate in the synthesis of semi-synthetic β-lactam antibiotics, most notably amoxicillin.[2] The stereochemistry at the α-carbon is critical for the efficacy of these antibiotics. Beyond its role as a synthetic precursor, the inherent structural motifs of 2-amino-2-(4-hydroxyphenyl)acetamide suggest a broader pharmacological potential, which is an active area of research. Derivatives of this core structure have demonstrated a range of biological effects, including antioxidant, anti-inflammatory, antimicrobial, and even cytotoxic activities against cancer cell lines.[3][4][5] This guide will therefore explore both the established applications and the nascent therapeutic possibilities of this versatile molecule.
Physicochemical Properties: A Foundation for Application
A thorough understanding of the physicochemical properties of 2-Amino-2-(4-hydroxyphenyl)acetamide is paramount for its effective handling, synthesis, and formulation. These properties dictate its solubility, stability, and interactions with biological systems.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀N₂O₂ | [6] |
| Molecular Weight | 166.18 g/mol | [6] |
| IUPAC Name | 2-amino-2-(4-hydroxyphenyl)acetamide | [6] |
| CAS Number | 72151-95-2 | [6] |
| Melting Point | 192 °C (for (R)-enantiomer) | [7] |
| Water Solubility | 0.217 g/L (for (R)-enantiomer) | [7] |
| logP | -0.4 | [6] |
| pKa (acidic) | 9.30 (for (R)-enantiomer) | [7] |
| pKa (basic) | 7.35 (for (R)-enantiomer) | [7] |
Key Insights: The negative logP value indicates the compound's hydrophilic nature, consistent with its moderate water solubility. The presence of both an acidic phenolic hydroxyl group and a basic amino group gives the molecule zwitterionic character, influencing its solubility and interaction with biological membranes and macromolecules.
Synthesis and Chiral Separation: Crafting the Molecule
The synthesis of 2-Amino-2-(4-hydroxyphenyl)acetamide can be approached through several routes, often starting from 4-hydroxyphenylglycine or its precursors. The primary challenge in its synthesis is the control of stereochemistry to obtain the desired enantiomer, typically the (R)-form for pharmaceutical applications.
General Synthesis Workflow
A common synthetic strategy involves the amidation of a protected 4-hydroxyphenylglycine derivative, followed by deprotection.
Caption: General workflow for the synthesis of 2-Amino-2-(4-hydroxyphenyl)acetamide.
Detailed Experimental Protocol: Synthesis of (R)-2-Amino-2-(4-hydroxyphenyl)acetamide
This protocol is adapted from established methods for amino acid amidation.
Materials:
-
(R)-N-Boc-4-hydroxyphenylglycine
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Ammonia (0.5 M in 1,4-dioxane)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Activation: To a solution of (R)-N-Boc-4-hydroxyphenylglycine (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM at 0°C, add DCC (1.1 eq) portion-wise. Stir the mixture at 0°C for 30 minutes and then at room temperature for 2 hours.
-
Filtration: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filter cake with a small amount of cold DCM.
-
Amidation: Add the filtrate to a solution of ammonia in dioxane (5.0 eq) at 0°C. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude N-Boc-2-amino-2-(4-hydroxyphenyl)acetamide.
-
Deprotection: Dissolve the crude product in a 1:1 mixture of DCM and TFA. Stir at room temperature for 2 hours.
-
Isolation: Remove the solvent under reduced pressure. Add cold diethyl ether to the residue to precipitate the product. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain (R)-2-Amino-2-(4-hydroxyphenyl)acetamide.
Chiral Separation and Analysis
The enantiomeric purity of the final product is critical and is typically assessed using chiral High-Performance Liquid Chromatography (HPLC).
Caption: Hypothesized antioxidant mechanism via hydrogen atom donation.
Cytotoxic Activity
Several studies have explored the cytotoxic effects of acetamide derivatives against various cancer cell lines. [8]The mechanisms of action are diverse and can involve the induction of apoptosis and cell cycle arrest. While the cytotoxicity of the parent 2-Amino-2-(4-hydroxyphenyl)acetamide is not extensively documented, its potential as a scaffold for the development of novel anticancer agents warrants further investigation.
Table of Biological Activities of Related Acetamide Derivatives:
| Activity | Compound Type | Model System | Observed Effect | Reference |
| Antimicrobial | 2-amino-N-(p-Chlorophenyl) acetamide derivatives | A. baumannii, P. aeruginosa, S. aureus | Moderate to high antibacterial activity | [5] |
| Antioxidant | N-substituted acetamide derivatives | ABTS radical scavenging assay | Radical scavenging activity | [4][9] |
| Anti-inflammatory | N-substituted acetamide derivatives | LPS-stimulated macrophages | Inhibition of NO production | [4] |
| Cytotoxicity | Substituted benzamide derivatives | Cancer cell lines | Induction of apoptosis and cell cycle arrest | [8] |
Metabolism and Pharmacokinetics: The Body's Interaction
The metabolic fate and pharmacokinetic profile of a compound are critical determinants of its therapeutic potential. While specific data for 2-Amino-2-(4-hydroxyphenyl)acetamide is not abundant, insights can be drawn from related structures, such as paracetamol (N-(4-hydroxyphenyl)acetamide).
Paracetamol is extensively metabolized in the liver, primarily through glucuronidation and sulfation of the phenolic hydroxyl group. A minor fraction is oxidized by cytochrome P450 enzymes to a reactive metabolite, which is then detoxified by glutathione. Given the structural similarities, it is likely that 2-Amino-2-(4-hydroxyphenyl)acetamide would also undergo conjugation at the phenolic hydroxyl group. The presence of the amino and amide groups may also provide sites for other metabolic transformations.
Hypothesized Metabolic Pathway:
Caption: Hypothesized metabolic pathways of 2-Amino-2-(4-hydroxyphenyl)acetamide.
Analytical Characterization: Confirming Identity and Purity
The unambiguous identification and purity assessment of 2-Amino-2-(4-hydroxyphenyl)acetamide are essential for its use in research and development. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure. The ¹H NMR spectrum would show characteristic signals for the aromatic protons, the α-proton, and the protons of the amino and amide groups.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present. Key absorptions would include those for the O-H stretch of the phenol, the N-H stretches of the amine and amide, and the C=O stretch of the amide.
-
Mass Spectrometry (MS): MS provides the molecular weight and fragmentation pattern of the molecule, confirming its identity.
Chromatographic Analysis
As previously discussed, HPLC is the primary technique for purity assessment and, with a chiral stationary phase, for determining enantiomeric purity.
Protocol: Purity Analysis by Reverse-Phase HPLC
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 275 nm.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition.
Conclusion and Future Directions
2-Amino-2-(4-hydroxyphenyl)acetamide is a molecule of significant utility and potential. While its role as a chiral building block in the synthesis of antibiotics is well-established, the exploration of its intrinsic biological activities is a burgeoning field. The evidence from structurally related acetamide derivatives strongly suggests that this compound may possess valuable antimicrobial, antioxidant, anti-inflammatory, and cytotoxic properties.
Future research should focus on a more direct and comprehensive evaluation of the pharmacological profile of 2-Amino-2-(4-hydroxyphenyl)acetamide itself. This includes detailed in vitro and in vivo studies to quantify its biological activities and elucidate its mechanisms of action. Furthermore, a thorough investigation of its metabolism and pharmacokinetic properties will be crucial for assessing its drug-like potential. The development of efficient and stereoselective synthetic routes remains an important endeavor to ensure the availability of this versatile compound for both synthetic and biological applications. The insights provided in this technical guide are intended to serve as a robust foundation for these future explorations, empowering researchers to unlock the full potential of this intriguing molecule.
References
-
PubChem. (n.d.). 2-Amino-2-(4-hydroxyphenyl)acetamide. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
- Di Sarno, V., et al. (2010). Acetamide derivatives with antioxidant activity and potential anti-inflammatory activity. Central European Journal of Chemistry, 8(3), 537-543.
-
PubChem. (n.d.). 2-Amino-2-(4-hydroxyphenyl)acetamide. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
- El-Sayed, M. A. A., et al. (2023). First In Vitro–In Silico Analysis for the Determination of Antimicrobial and Antioxidant Properties of 2-(4-Methoxyphenylamino)-2-oxoethyl Methacrylate and p-Acetamide. ACS Omega, 8(4), 4065-4076.
- Di Sarno, V., et al. (2010). Acetamide derivatives with antioxidant activity and potential anti-inflammatory activity. Central European Journal of Chemistry, 8(3), 537-543.
-
Di Sarno, V., et al. (2010). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. ResearchGate. Retrieved February 15, 2026, from [Link]
-
Pharmaffiliates. (n.d.). (2R)-2-Amino-2-(4-hydroxyphenyl) Acetamide. Retrieved February 15, 2026, from [Link]
- Lee, J. H., et al. (2020). Synthesis and Antibacterial Activities of 2-Amino-N-(p-Chlorophenyl)
- Lee, J., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 168-176.
-
James, T. L. (2026). 2-(4-Hydroxyphenyl)acetamide. ResearchGate. Retrieved February 15, 2026, from [Link]
- Taylor & Francis Online. (2024). Patent landscape in hydroxamic acid-based HDAC inhibitors (2020–2024): structure–activity relationships and mechanistic insights. Journal of Biomolecular Structure and Dynamics.
-
U.S. Environmental Protection Agency. (n.d.). (R)-2-amino-2-(4-hydroxyphenyl)acetamide Properties. CompTox Chemicals Dashboard. Retrieved February 15, 2026, from [Link]
- Bazan, H. A., et al. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. European journal of medicinal chemistry, 202, 112600.
- ChemInform Abstract: Synthesis of Novel 2-(4-(2-Morpholinoethoxy)phenyl)-N-phenylacetamide Analogues and Their Antimicrobial Study. (2012). ChemInform, 43(32).
- Google Patents. (n.d.). WO2015155664A1 - An improved process for the preparation of 2-(2-aminothiazol-4-yl)-n-[4-(2-[[(2r)-2-hydroxy-2- phenylethyl]amino]-ethyl)phenyl]acetamide.
- Konya, Y., et al. (2022). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography.
- Zhang, T., et al. (2014). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC.
- Bhushan, R. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(3), 108-115.
- Tal-Gan, Y., & Gellman, S. H. (2025). Recent exploration of γ-AApeptide based antimicrobial peptide mimics as potential therapeutics towards drug-resistant bacteria.
-
The Organic Chemistry Tutor. (2015, August 12). Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra [Video]. YouTube. [Link]
- Egza, T. F., & Mitiku, A. A. (2020). Synthesis, characterization and structural studies of n-(2-hydroxyphenyl)-2-[(2-aminophenylamino)] acetamide and its zn (ii) complex. World Journal of Pharmaceutical Research, 9(3), 1305-1319.
-
PubChemLite. (n.d.). (r)-2-amino-2-(4-hydroxyphenyl)acetamide. Retrieved February 15, 2026, from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved February 15, 2026, from [Link]
- Patel, R. J., et al. (2024). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity.
-
Bazan, H. A., et al. (2021). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. ResearchGate. Retrieved February 15, 2026, from [Link]
- Smajlagić, A., et al. (2022). Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide.
- Horton, W., et al. (2025). Functional groups and structural features of antioxidants: A review. Journal of Molecular Structure, 1315, 138245.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. (2R)-2-AMINO-2-(4-HYDROXYPHENYL)ACETAMIDE CAS#: 178738-48-2 [m.chemicalbook.com]
- 3. Acetamide derivatives with antioxidant activity and potential anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. irejournals.com [irejournals.com]
- 6. 2-Amino-2-(4-hydroxyphenyl)acetamide | C8H10N2O2 | CID 11816063 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. comptox.epa.gov [comptox.epa.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physical and Chemical Properties of 2-Amino-2-(4-hydroxyphenyl)acetamide
Introduction
2-Amino-2-(4-hydroxyphenyl)acetamide, a derivative of the amino acid glycine, is a molecule of significant interest in medicinal chemistry and pharmaceutical development. Its structure incorporates three key functional groups—a primary amine, a primary amide, and a phenolic hydroxyl group—conferring a unique combination of physicochemical properties that dictate its solubility, stability, reactivity, and potential biological interactions. This guide provides a comprehensive overview of these properties, supported by established analytical methodologies and data from authoritative sources. Understanding this foundational profile is critical for its application in drug design, synthesis, and formulation.
Molecular Identity and Structure
The unambiguous identification of a compound is the cornerstone of all subsequent research. The structural and identity markers for 2-Amino-2-(4-hydroxyphenyl)acetamide are detailed below.
-
Chemical Name (IUPAC): 2-amino-2-(4-hydroxyphenyl)acetamide[1]
-
Synonyms: (p-hydroxyphenyl)glycinamide, 2-(4-hydroxyphenyl)glycinamide, 2-amino-2-(p-hydroxyphenyl)acetamide[1]
-
CAS Number: 72151-95-2 (for the racemate)[1]; 54397-23-8 (for the R-enantiomer)[2][3]
-
Molecular Formula: C₈H₁₀N₂O₂[1]
-
Canonical SMILES: C1=CC(=CC=C1C(C(=O)N)N)O[1]
-
InChI Key: WQFROZWIRZWMFE-UHFFFAOYSA-N (for the racemate)[1]
Physicochemical Properties
The physical properties of a molecule are paramount in determining its behavior in various environments, from reaction vessels to biological systems. These properties influence absorption, distribution, metabolism, and excretion (ADME) profiles in drug development.
Data Summary
A compilation of key experimental and predicted physicochemical data for 2-Amino-2-(4-hydroxyphenyl)acetamide is presented below. Note that some values are for the (R)-enantiomer, which are expected to be very similar to the racemic mixture for non-chiral properties.
| Property | Value | Data Type | Source |
| Melting Point | ~192 °C | Experimental | U.S. EPA[2] |
| Water Solubility | 0.217 g/L | Experimental | U.S. EPA[2] |
| logP (Octanol/Water) | -0.4 | Computed | PubChem[1] |
| pKa (Acidic - Phenol) | 9.30 | Predicted | U.S. EPA[2] |
| pKa (Basic - Amine) | 7.35 | Predicted | U.S. EPA[2] |
| Boiling Point | 316 - 336 °C | Predicted | U.S. EPA[2] |
| Density | 1.26 g/cm³ | Predicted | U.S. EPA[2] |
Discussion of Properties
-
Solubility: The low experimental water solubility (0.217 g/L) is a result of the molecule's crystalline structure and the hydrophobic phenyl ring, despite the presence of three polar, hydrogen-bonding functional groups.[2] Solubility is expected to be pH-dependent; it will increase in acidic conditions due to the protonation of the primary amine (forming a soluble salt) and in strongly basic conditions due to the deprotonation of the phenolic hydroxyl group.
-
Lipophilicity (logP): The computed logP of -0.4 indicates that the compound is hydrophilic.[1] This is consistent with the presence of multiple hydrogen bond donors and acceptors. This value suggests that the molecule will preferentially partition into aqueous phases over nonpolar lipid phases, a critical factor for drug formulation and membrane permeability.
-
Ionization (pKa): The molecule is amphoteric. The predicted basic pKa of 7.35 for the α-amino group means it will be predominantly protonated and positively charged at physiological pH (~7.4).[2] The predicted acidic pKa of 9.30 for the phenolic hydroxyl group indicates it will be largely unionized at physiological pH but will become deprotonated under more alkaline conditions.[2]
Chemical Characteristics and Reactivity
The chemical behavior of 2-Amino-2-(4-hydroxyphenyl)acetamide is governed by its three primary functional groups. Understanding their individual and collective reactivity is essential for predicting degradation pathways, identifying potential metabolic transformations, and designing synthetic routes.
Caption: Key functional groups and their associated reactivity.
-
α-Amino Group: As a primary amine, this group is basic and nucleophilic. It will readily react with electrophiles such as acylating and alkylating agents. In acidic media, it forms an ammonium salt, enhancing water solubility.
-
Phenolic Hydroxyl Group: This group is weakly acidic and susceptible to oxidation, which can lead to the formation of colored quinone-type byproducts, a common degradation pathway for phenols. It can be alkylated or acylated to form ethers and esters, respectively.
-
Primary Amide Group: Amides are generally stable but can undergo hydrolysis to the corresponding carboxylic acid (2-amino-2-(4-hydroxyphenyl)acetic acid) under strong acidic or basic conditions, particularly with heating. This is a critical degradation pathway to monitor for long-term stability.
Stability and Storage
Based on its chemical structure, 2-Amino-2-(4-hydroxyphenyl)acetamide should be protected from light and oxidizing agents to prevent degradation of the phenol group. For long-term stability, it is recommended to store the compound in a cool, dry, and dark environment, preferably under an inert atmosphere. For the (2R)-enantiomer, a certified reference material is recommended to be stored at -10 to -25°C.[3]
Spectroscopic Profile
Spectroscopic analysis provides the definitive structural fingerprint of a molecule. The following sections describe the expected spectral characteristics for the identification and quantification of 2-Amino-2-(4-hydroxyphenyl)acetamide.
Mass Spectrometry (MS)
In electrospray ionization (ESI) mass spectrometry, the compound is expected to readily protonate at the primary amine to yield a strong signal for the molecular ion [M+H]⁺.
-
Expected [M+H]⁺: m/z 167.08
-
High-Resolution Exact Mass: 166.0742 g/mol (Monoisotopic)[1]
-
Key Fragmentation Pathways: Collision-induced dissociation (CID) of the [M+H]⁺ ion is expected to produce characteristic fragment ions. The most likely fragmentation is the loss of the amide group as ammonia (NH₃, -17 Da) or the entire carboxamide functional group (-CONH₂, -44 Da). Alpha-cleavage adjacent to the amine is also a common pathway for amino acid derivatives.[4][5]
Infrared (IR) Spectroscopy
The IR spectrum provides direct evidence of the key functional groups. The characteristic absorption bands are summarized below.
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Intensity |
| 3500 - 3200 | O-H (Phenol) & N-H (Amine/Amide) | Stretching | Strong, Broad |
| 3100 - 3000 | C-H (Aromatic) | Stretching | Medium |
| ~1670 | C=O (Amide I) | Stretching | Strong |
| ~1600 | N-H (Amine/Amide II) & C=C (Aromatic) | Bending/Stretching | Medium-Strong |
| ~1250 | C-O (Phenol) | Stretching | Strong |
Causality Note: The N-H stretching vibrations of the primary amine and primary amide will overlap with the broad O-H stretch of the phenol, resulting in a complex, broad absorption band in the 3500-3200 cm⁻¹ region.[6][7] The exact position of the amide C=O stretch is sensitive to hydrogen bonding.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of the molecule. Predicted chemical shifts are based on the analysis of its constituent functional groups.
¹H NMR (Proton NMR):
-
δ ~ 9.0-10.0 ppm (singlet, 1H): Phenolic hydroxyl proton (-OH). This signal is often broad and its position is highly dependent on solvent and concentration.
-
δ ~ 7.0-7.5 ppm (multiplet, 2H): Amide protons (-CONH₂). These may appear as two distinct signals due to restricted rotation around the C-N bond.
-
δ ~ 7.2 ppm (doublet, 2H): Aromatic protons ortho to the hydroxyl group.
-
δ ~ 6.8 ppm (doublet, 2H): Aromatic protons meta to the hydroxyl group. The aromatic ring will show a characteristic AA'BB' splitting pattern.
-
δ ~ 4.5 ppm (singlet or triplet, 1H): Methine proton (-CH). The multiplicity will depend on coupling to the adjacent amine protons.
-
δ ~ 2.5-3.5 ppm (broad singlet, 2H): Amine protons (-NH₂). This signal can be broad due to quadrupole effects and exchange.
¹³C NMR (Carbon-13 NMR):
-
δ ~ 175 ppm: Amide carbonyl carbon (C=O).
-
δ ~ 156 ppm: Aromatic carbon bearing the -OH group.
-
δ ~ 128-130 ppm: Aromatic carbons ortho to the -OH group and the carbon bearing the acetamide group.
-
δ ~ 115 ppm: Aromatic carbons meta to the -OH group.
-
δ ~ 60 ppm: Methine carbon (-CH).
Standardized Experimental Protocols
To ensure reproducibility and accuracy, standardized protocols must be followed. The following sections detail validated methodologies for determining key physicochemical properties.
Protocol: Melting Point Determination (Capillary Method)
This protocol describes the determination of the melting point range using a standard digital melting point apparatus, a technique that serves as a crucial indicator of purity.[8]
Methodology:
-
Sample Preparation: Ensure the sample is completely dry and finely powdered. Crush any crystals using a spatula on a watch glass.
-
Capillary Loading: Invert a capillary tube (closed end down) and jab the open end into the powder sample multiple times. The sample should be packed to a height of 2-3 mm by tapping the closed end on a hard surface or by dropping it down a long glass tube.[9]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Rapid Scan (Optional): If the approximate melting point is unknown, perform a rapid heating scan (10-20 °C/min) to find a rough value. Allow the apparatus to cool significantly before the next step.[9]
-
Accurate Determination: Set the starting temperature to ~15-20 °C below the expected melting point. Set the heating ramp rate to 1-2 °C per minute to ensure thermal equilibrium.[10]
-
Data Recording: Observe the sample through the viewfinder. Record the temperature at which the first droplet of liquid appears (T1). Record the temperature at which the entire sample becomes a clear liquid (T2).
-
Reporting: The melting point is reported as the range T1 - T2. For a pure compound, this range should be narrow (0.5-2.0 °C).
Protocol: Aqueous Solubility (OECD 105 Shake-Flask Method)
This protocol follows the OECD Test Guideline 105 for determining water solubility for substances with solubility > 10⁻² g/L, a fundamental parameter for environmental and pharmaceutical assessment.[11]
Methodology:
-
System Preparation: Add an excess amount of the solid compound to a flask containing a known volume of purified water (e.g., 100 mL). The excess solid is critical to ensure saturation is achieved.
-
Equilibration: Seal the flask and place it in a mechanical shaker or on a magnetic stirrer in a constant temperature bath set to 20 ± 0.5 °C.[11] Agitate the mixture for 24 hours. After this period, cease agitation and allow the mixture to settle for another 24 hours to allow undissolved particles to sediment.
-
Phase Separation: Carefully withdraw an aliquot of the clear, supernatant aqueous phase. It is critical to avoid disturbing the solid material. Centrifuge the aliquot at high speed to remove any suspended microparticles.
-
Concentration Analysis: Determine the concentration of the dissolved compound in the centrifuged aqueous phase using a validated analytical method (e.g., HPLC-UV, LC-MS). Prepare calibration standards in purified water to quantify the result.
-
Calculation: The water solubility is the average concentration determined from at least three replicate flasks. The result is typically expressed in g/L or mg/mL.
Protocol: Sample Preparation for ¹H NMR Spectroscopy
Proper sample preparation is paramount for acquiring high-quality, high-resolution NMR spectra. This protocol outlines the standard procedure for a small organic molecule.[12][13][14]
Methodology:
-
Sample Weighing: Accurately weigh 1-5 mg of the compound directly into a small, clean, dry vial.[13][14]
-
Solvent Selection & Addition: Choose a suitable deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, Methanol-d₄). Using a clean glass pipette, add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[13]
-
Dissolution: Gently swirl or sonicate the vial to ensure the sample is fully dissolved. A homogenous solution is essential for sharp NMR signals.
-
Filtration and Transfer: To remove any particulate matter, filter the solution through a small plug of cotton wool or glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[15]
-
Final Volume Check: Ensure the final solvent height in the NMR tube is approximately 4-5 cm, which is sufficient to cover the detection coils of the spectrometer.
-
Capping and Labeling: Cap the NMR tube securely to prevent solvent evaporation. Label the tube clearly with a unique identifier.[13] The sample is now ready for insertion into the NMR spectrometer for data acquisition.
Visualization of Experimental Workflow
A logical workflow ensures that all critical parameters of a novel compound are characterized systematically. The following diagram illustrates a standard workflow for the physicochemical and structural characterization of a compound like 2-Amino-2-(4-hydroxyphenyl)acetamide.
Caption: Standard workflow for physicochemical characterization.
Conclusion
2-Amino-2-(4-hydroxyphenyl)acetamide is a hydrophilic, amphoteric compound with distinct physical and chemical properties derived from its amino, amide, and phenolic functional groups. Its limited water solubility, susceptibility to oxidation, and potential for hydrolysis are critical parameters that must be considered in its handling, formulation, and application. The spectroscopic data and analytical protocols provided in this guide serve as a foundational reference for researchers, enabling accurate identification, purity assessment, and further development of this promising chemical entity.
References
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved February 15, 2026, from [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved February 15, 2026, from [Link]
-
University of California, Davis. (n.d.). Sample Preparation. NMR Facility. Retrieved February 15, 2026, from [Link]
-
University of York. (n.d.). Preparing an NMR sample. Chemistry Teaching Labs. Retrieved February 15, 2026, from [Link]
-
ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved February 15, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11816063, 2-Amino-2-(4-hydroxyphenyl)acetamide. PubChem. Retrieved February 15, 2026, from [Link]
-
U.S. Environmental Protection Agency. (n.d.). CompTox Chemicals Dashboard - (R)-2-amino-2-(4-hydroxyphenyl)acetamide. Retrieved February 15, 2026, from [Link]
-
Ren, Y., et al. (2004). Fragmentation of amidinated peptide ions. Journal of the American Society for Mass Spectrometry, 15(2), 158-167. [Link]
-
University of Calgary. (n.d.). Melting Point Determination. Retrieved February 15, 2026, from [Link]
-
Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved February 15, 2026, from [Link]
-
Scribd. (n.d.). Melting Point Determination Techniques. Retrieved February 15, 2026, from [Link]
-
OECD. (2006). Test No. 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]
-
ResearchGate. (2021). Comparison between experimental infrared spectrum of acetamide and.... Retrieved February 15, 2026, from [Link]
-
Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved February 15, 2026, from [Link]
-
European Commission. (n.d.). A.8. PARTITION COEFFICIENT (Flask-shaking method). Retrieved February 15, 2026, from [Link]
-
Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (n.d.). The FT-IR spectrum of the o-acetamide. Retrieved February 15, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 178, Acetamide. PubChem. Retrieved February 15, 2026, from [Link]
-
KREATiS. (n.d.). High-accuracy water solubility determination using logK. Retrieved February 15, 2026, from [Link]
-
Analytice. (2024, May 13). OECD n°120 : Dissolution behaviour in the laboratory. Retrieved February 15, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). A Mass Spectrometry-Based Method to Screen for α-Amidated Peptides. PMC. Retrieved February 15, 2026, from [Link]
-
Chegg. (2020, November 8). Can someone please explain the differences in the IR spectra between acetamide, acetic acid, and benzamide?. Retrieved February 15, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 44624198, (2R)-2-amino-2-(4-hydroxyphenyl)acetic acid;4-methylbenzenesulfonic acid. PubChem. Retrieved February 15, 2026, from [Link]
-
OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]
-
National Institute of Standards and Technology. (n.d.). Acetamide, 2-amino-2-(o-hydroxyphenyl)-2-phenyl-. NIST Chemistry WebBook. Retrieved February 15, 2026, from [Link]
-
JoVE. (2024, December 5). Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Retrieved February 15, 2026, from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved February 15, 2026, from [Link]
-
Gross, J. H. (2011). Mass Spectrometry of Amino Acids and Proteins. In Mass Spectrometry (pp. 659-695). Springer, Berlin, Heidelberg. [Link]
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
-
NUCMEDCOR. (n.d.). Acetamide, N-[(2-hydroxyphenyl)methyl]-N-(4- phenoxy-3-pyridinyl)- (2 mg). Retrieved February 15, 2026, from [Link]
-
Cheméo. (n.d.). Chemical Properties of Acetamide, 2-amino- (CAS 598-41-4). Retrieved February 15, 2026, from [Link]
-
FooDB. (2010, April 8). Showing Compound Acetamide (FDB008298). Retrieved February 15, 2026, from [Link]
-
Sciencemadness Wiki. (2020, February 29). Acetamide. Retrieved February 15, 2026, from [Link]
-
ChemRxiv. (2024). A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Instruction. Retrieved February 15, 2026, from [Link]
-
Steelyard Analytics, Inc. (2020, April 1). 13C NMR analysis of peptides and amino acids. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (n.d.). a) The 1 H NMR and b) 13 C NMR spectra of the o-acetamide. Retrieved February 15, 2026, from [Link]
-
BioProcess International. (2011, January 1). Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways. Retrieved February 15, 2026, from [Link]
Sources
- 1. 2-Amino-2-(4-hydroxyphenyl)acetamide | C8H10N2O2 | CID 11816063 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. comptox.epa.gov [comptox.epa.gov]
- 3. 2-氨基-2-(4-羟基苯基)乙酰胺 Pharmaceutical Secondary Standard; Certified Reference Material | Sigma-Aldrich [sigmaaldrich.com]
- 4. jove.com [jove.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. thinksrs.com [thinksrs.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. westlab.com [westlab.com]
- 11. oecd.org [oecd.org]
- 12. organomation.com [organomation.com]
- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 14. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 15. Chemistry Teaching Labs - Preparing an NMR sample [chemtl.york.ac.uk]
Methodological & Application
Application Note: Quantification of 2-Amino-2-(4-hydroxyphenyl)acetamide in Pharmaceutical Matrices
This Application Note provides a comprehensive technical guide for the quantification of 2-Amino-2-(4-hydroxyphenyl)acetamide (also known as p-hydroxyphenylglycinamide), a critical process intermediate and degradation impurity in the synthesis of beta-lactam antibiotics like Cefadroxil and Amoxicillin .
Executive Summary & Molecule Profile[1]
2-Amino-2-(4-hydroxyphenyl)acetamide is the amide derivative of p-hydroxyphenylglycine. It is frequently monitored as a specific side-chain impurity (often designated as Impurity J in Amoxicillin or related impurities in Cefadroxil monographs). Its high polarity and amphoteric nature (containing both a basic amine and an acidic phenol) make it challenging to retain and quantify using standard Reversed-Phase HPLC without specific modification.
Physicochemical Profile
| Parameter | Value | Implications for Analysis |
| CAS Number | 54397-23-8 ((R)-isomer) | Target analyte is usually the (R)-enantiomer. |
| Molecular Weight | 166.18 g/mol | Low mass requires sensitive MS settings. |
| LogP (Octanol/Water) | -0.47 (Experimental) | Highly Polar. Elutes in void volume on standard C18. |
| pKa | ~7.35 (Amine), ~9.3 (Phenol) | pH control is critical; exists as zwitterion at neutral pH. |
| UV Maxima | 225 nm, 275 nm | 225 nm offers higher sensitivity; 275 nm offers specificity. |
Analytical Strategy & Decision Matrix
Due to the molecule's hydrophilicity, two distinct protocols are recommended based on the required sensitivity and available instrumentation.
Method Selection Decision Tree
Figure 1: Decision matrix for selecting the appropriate quantification protocol.
Protocol A: Ion-Pairing RP-HPLC with UV Detection
Application: Routine Quality Control (QC), Purity Analysis, Assay of Intermediates. Principle: Use of an acidic mobile phase with an ion-pairing reagent (octanesulfonic acid) to increase the retention of the protonated amine on a hydrophobic stationary phase.
Chromatographic Conditions
-
Instrument: HPLC system with Binary Pump and DAD/VWD.
-
Column: Agilent Zorbax SB-C18 or Phenomenex Luna C18(2), 250 x 4.6 mm, 5 µm.
-
Why: A fully end-capped C18 is required. The long length (250mm) provides necessary theoretical plates to separate the amide from the parent acid (p-hydroxyphenylglycine).
-
-
Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 2.8) + 5 mM Sodium 1-Octanesulfonate (Ion-Pairing Agent).
-
Note: Adjust pH after adding the ion-pairing salt. Filter through 0.45 µm nylon filter.
-
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temp: 30°C.
-
Detection: UV at 225 nm (Primary) and 275 nm (Confirmation).
-
Injection Volume: 10-20 µL.
Gradient Program
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Event |
| 0.0 | 95 | 5 | Isocratic Hold (Retention) |
| 5.0 | 95 | 5 | End Isocratic |
| 20.0 | 70 | 30 | Linear Gradient |
| 25.0 | 70 | 30 | Wash |
| 25.1 | 95 | 5 | Re-equilibration |
| 35.0 | 95 | 5 | Stop |
Standard Preparation[3][4][5][6]
-
Stock Solution (1.0 mg/mL): Dissolve 10 mg of 2-Amino-2-(4-hydroxyphenyl)acetamide Reference Standard in 10 mL of Mobile Phase A. Sonicate for 5 mins.
-
Stability Warning: Solutions are stable for 24 hours at 4°C. The amide bond is susceptible to hydrolysis at extreme pH over long periods.
-
-
Working Standard (50 µg/mL): Dilute 5.0 mL of Stock to 100 mL with Mobile Phase A.
Protocol B: HILIC-MS/MS (Trace Quantification)
Application: Trace impurity profiling (< 0.05%), genotoxic impurity screening, or complex matrices (plasma/biologicals). Principle: Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar analytes without ion-pairing reagents (which suppress MS ionization).
MS/MS Source Parameters (ESI Positive)
-
Ion Source: Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Desolvation Temp: 350°C.
-
Cone Voltage: 25 V.
-
Precursor Ion: [M+H]+ = 167.1 m/z .
MRM Transitions
| Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Identity |
| 167.1 | 150.1 | 15 | Quantifier (Loss of NH3) |
| 167.1 | 122.1 | 25 | Qualifier (Loss of Formamide) |
| 167.1 | 107.1 | 35 | Qualifier (Phenol fragment) |
Chromatographic Conditions (HILIC)
-
Column: Waters XBridge Amide or Merck SeQuant ZIC-HILIC, 100 x 2.1 mm, 3.5 µm.
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0 with Formic Acid).
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Mode: Isocratic elution is often sufficient.
-
Ratio: 15% A / 85% B.
-
-
Flow Rate: 0.3 mL/min.
Method Validation (ICH Q2 R1)
To ensure trustworthiness, the selected method must be validated. Below are the acceptance criteria for Protocol A (HPLC-UV).
| Parameter | Acceptance Criteria | Experimental Note |
| Specificity | Resolution (Rs) > 2.0 | Must separate from p-hydroxyphenylglycine (acid) and Cefadroxil (parent). |
| Linearity | R² > 0.999 | Range: 0.1 µg/mL to 100 µg/mL.[2] |
| Accuracy (Recovery) | 98.0% - 102.0% | Spike samples at 50%, 100%, and 150% of target level. |
| Precision (Repeatability) | RSD < 2.0% (n=6) | 6 injections of the 100% standard. |
| LOD / LOQ | S/N > 3 (LOD), S/N > 10 (LOQ) | Typical LOQ for UV method is ~0.5 µg/mL. |
Analytical Workflow Diagram
Figure 2: Step-by-step analytical workflow for routine quantification.
Troubleshooting & Causality
-
Issue: Early Elution / Void Volume Peak.
-
Cause: The molecule is too polar for standard C18.
-
Fix: Switch to Protocol A (Ion-Pairing) or use a "Polar Embedded" C18 column (e.g., Waters SymmetryShield RP18) which allows 100% aqueous mobile phase use without phase collapse.
-
-
Issue: Peak Tailing.
-
Cause: Interaction between the free amine and residual silanols on the silica support.
-
Fix: Ensure the buffer concentration is at least 20 mM. The addition of Triethylamine (TEA) at 0.1% can act as a silanol blocker if ion-pairing is not used.
-
-
Issue: "Ghost" Peaks.
-
Cause: Hydrolysis of the amide to the acid (p-hydroxyphenylglycine) in the autosampler.
-
Fix: Keep autosampler temperature at 4°C. Limit run times to < 8 hours per sequence.
-
References
-
Sigma-Aldrich. (2023).[3] (2R)-2-Amino-2-(4-hydroxyphenyl)acetamide Pharmaceutical Secondary Standard. Link
-
U.S. Environmental Protection Agency (EPA). (2023). CompTox Chemicals Dashboard: (R)-2-amino-2-(4-hydroxyphenyl)acetamide. Link[4]
-
European Pharmacopoeia (Ph.[5] Eur.). Cefadroxil Monograph 0813.[3] (Referencing Impurity F/A structures related to the amide side chain).
-
ChemicalBook. (2023). Product Profile: CAS 178738-48-2. Link
-
National Institutes of Health (NIH). (2012). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites. (Methodology reference for phenolic amides/conjugates). Link
Sources
- 1. HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. (2R)-2-Amino-2-(4-hydroxyphenyl)-acetamide Pharmaceutical Secondary Standard; Certified Reference Material 54397-23-8 [sigmaaldrich.com]
- 4. comptox.epa.gov [comptox.epa.gov]
- 5. synthinkchemicals.com [synthinkchemicals.com]
2-Amino-2-(4-hydroxyphenyl)acetamide for enzyme inhibition assays
Abstract
This technical guide details the application of 2-Amino-2-(4-hydroxyphenyl)acetamide (also known as D-4-hydroxyphenylglycinamide or D-HPGA) as a stereospecific probe substrate for characterizing the kinetic parameters and inhibition profiles of Penicillin G Acylase (PGA) and related
Introduction & Mechanistic Basis
2-Amino-2-(4-hydroxyphenyl)acetamide is the amide derivative of D-4-hydroxyphenylglycine. It functions as a specific substrate for Penicillin G Acylase (PGA, EC 3.5.1.11), an enzyme found in bacteria such as Escherichia coli and Bacillus megaterium.
In an inhibition assay context, D-HPGA is superior to generic substrates (e.g., NIPAB) when studying enzymes intended for antibiotic synthesis because it structurally mimics the side chain of actual
Mechanism of Action
The assay measures the hydrolytic cleavage of the amide bond in D-HPGA by PGA, releasing D-4-hydroxyphenylglycine (D-HPG) and ammonia . Inhibitors (I) bind to the active site (competitive) or an allosteric site (non-competitive), reducing the rate of D-HPG formation.
Reaction Scheme:
Pathway Visualization
The following diagram illustrates the kinetic pathway and the competitive entry of an inhibitor.
Figure 1: Kinetic mechanism of PGA hydrolysis of D-HPGA and the competitive binding mode of potential inhibitors.[1]
Experimental Protocols
Critical Reagent Preparation
-
Buffer System: 50 mM Potassium Phosphate, pH 7.5.
-
Rationale: Phenolic compounds are susceptible to oxidation at higher pH (>8.5). This pH mimics physiological conditions for E. coli PGA activity while maintaining substrate stability.
-
-
Substrate Stock (D-HPGA): Prepare a 50 mM stock solution in 50 mM Phosphate Buffer.
-
Note: If solubility is an issue, dissolve initially in a minimal volume of DMSO (final assay concentration < 2% DMSO) before diluting with buffer.
-
-
Enzyme Stock: Penicillin G Acylase (commercial grade or recombinant). Dilute to ~1 U/mL in buffer immediately prior to use.
HPLC-Based Discontinuous Inhibition Assay
This method is the "Gold Standard" for D-HPGA as it separates the substrate from the product (D-HPG) without interference from the inhibitor's optical properties.
Workflow Diagram:
Figure 2: Step-by-step workflow for the discontinuous HPLC inhibition assay.[2]
Step-by-Step Procedure:
-
Reaction Setup: In a microcentrifuge tube or deep-well plate, combine:
-
140 µL Phosphate Buffer (50 mM, pH 7.5)
-
20 µL Inhibitor Solution (Variable concentrations)
-
20 µL Enzyme Solution (PGA)
-
-
Pre-incubation: Incubate at 37°C for 10 minutes to allow Enzyme-Inhibitor equilibrium.
-
Initiation: Add 20 µL of D-HPGA Substrate (Final conc:
value, typically ~2–5 mM). Mix by pipetting. -
Incubation: Incubate at 37°C for exactly 15 minutes.
-
Quenching: Stop the reaction by adding 50 µL of 10% Trichloroacetic Acid (TCA) or 1 M HCl. This precipitates the enzyme and protonates the product.
-
Clarification: Centrifuge at 10,000 x g for 5 minutes to remove protein precipitate.
-
Analysis: Inject 10 µL of the supernatant into the HPLC system.
HPLC Conditions
| Parameter | Setting |
| Column | C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | 90% Phosphate Buffer (20 mM, pH 3.0) / 10% Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection | UV Absorbance @ 214 nm (Amide bond) or 225 nm |
| Retention Times | D-HPGA (Substrate): ~4.5 min D-HPG (Product): ~2.5 min (More polar) |
| Run Time | 10 minutes |
Data Analysis & Validation
Calculating % Inhibition
Quantify the Area Under the Curve (AUC) for the product peak (D-HPG).
Determination of IC50 and Ki
-
IC50: Plot % Inhibition vs. log[Inhibitor]. Fit to a non-linear regression model (4-parameter logistic).
-
Ki (Cheng-Prusoff Equation):
-
[S] = Concentration of D-HPGA used.
-
Km = Michaelis constant of PGA for D-HPGA (Determine experimentally, typically ~1-5 mM).
-
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| High Background | Spontaneous hydrolysis of D-HPGA | Prepare substrate fresh daily; keep on ice. Ensure buffer pH is not > 8.0. |
| Peak Tailing | Interaction of amine with silanols | Add 0.1% Triethylamine (TEA) to mobile phase or use "Base-Deactivated" C18 columns. |
| Low Sensitivity | Detection wavelength incorrect | D-HPGA absorbs weakly at 254 nm. Use 210–220 nm for the amide backbone or 275 nm for the phenol ring. |
| Precipitation | Inhibitor insolubility | Ensure final DMSO concentration is < 5%. Run a "solvent only" control. |
References
-
Arroyo, M., et al. (2003). "Biotechnological applications of penicillin acylases: state-of-the-art." Applied Microbiology and Biotechnology. Link
-
Alkema, W. B., et al. (2000). "Characterization of the alpha-amino acid ester hydrolase from Acetobacter turbidans." Journal of Bacteriology. Link
-
Siewinski, A., et al. (1989).[3] "Colorimetric method using phenylacetylaminobenzoic acid as a substrate for penicillin acylase." Analytical Biochemistry. (Classic method comparison).
-
PubChem. (n.d.).[4] "2-Amino-2-(4-hydroxyphenyl)acetamide Compound Summary." National Library of Medicine. Link
-
Guidance for Industry. (2018). "Bioanalytical Method Validation." U.S. Food and Drug Administration. Link
Sources
Technical Monograph: 2-Amino-2-(4-hydroxyphenyl)acetamide in Drug Discovery
Executive Summary: The Privileged Chiral Scaffold
2-Amino-2-(4-hydroxyphenyl)acetamide (also known as 4-Hydroxyphenylglycinamide) represents a high-value chiral synthon in modern medicinal chemistry. Structurally, it is the amide derivative of 4-hydroxyphenylglycine (4-HPG), a non-proteinogenic amino acid.
Its significance in drug discovery is bifurcated into two dominant streams:
-
Green Biocatalysis: It serves as the kinetically activated acyl donor for the enzymatic synthesis of
-lactam antibiotics (Amoxicillin, Cefadroxil), replacing toxic chemical acylation methods. -
Peptidomimetics: It acts as a conformationally restricted Tyrosine mimetic. The phenylglycine backbone introduces steric constraints that stabilize peptide secondary structures and prevent proteolysis, making it ideal for opioid receptor ligands and protease inhibitors.
Application Note A: Kinetically Controlled Enzymatic Synthesis
The Challenge
Traditional chemical synthesis of Amoxicillin requires the protection of the 6-aminopenicillanic acid (6-APA) carboxyl group, the use of toxic chlorinated solvents (dichloromethane), and low temperatures (-30°C).
The Solution: 2-Amino-2-(4-hydroxyphenyl)acetamide
Using the amide form of 4-HPG allows for Kinetically Controlled Synthesis catalyzed by Penicillin G Acylase (PGA). The amide bond activates the carbonyl carbon, allowing the enzyme to form an acyl-enzyme intermediate that is intercepted by the 6-APA nucleophile faster than it is hydrolyzed by water.
Mechanism of Action[1][2]
-
Binding: The enzyme (PGA) binds the amide substrate.
-
Acylation: The active site serine nucleophile attacks the amide carbonyl, releasing ammonia and forming a covalent Acyl-Enzyme Intermediate.
-
Nucleophilic Attack: The amine group of 6-APA attacks the acyl-enzyme complex.
-
Product Release: Amoxicillin is released, regenerating the free enzyme.
DOT Diagram: Biocatalytic Cycle
Caption: Kinetic competition between aminolysis (synthesis) and hydrolysis in PGA-catalyzed antibiotic production.
Application Note B: Peptidomimetic Design & Racemization Control
The Challenge: Phenylglycine Racemization
Incorporating 2-Amino-2-(4-hydroxyphenyl)acetamide into peptide chains is chemically perilous. Unlike standard amino acids, the
The Solution: Low-Base Protocols
To utilize this scaffold in drug discovery (e.g., GPR88 agonists or Enkephalin analogs), researchers must employ "racemization-suppressing" coupling protocols.
Key Strategy: Use weak bases (Collidine) or base-free carbodiimide methods with acidic additives (Oxyma Pure).
Experimental Protocols
Protocol 1: Enzymatic Coupling for Amoxicillin Synthesis
Objective: Synthesis of Amoxicillin from 6-APA and D-4-hydroxyphenylglycinamide using Immobilized Penicillin G Acylase (PGA).
Reagents:
-
Substrate A: 6-Aminopenicillanic acid (6-APA) [20 mM]
-
Substrate B: D-2-Amino-2-(4-hydroxyphenyl)acetamide [60 mM] (3:1 molar excess)
-
Enzyme: Immobilized PGA (e.g., on glyoxyl-agarose)
-
Buffer: 50 mM Phosphate Buffer, pH 6.5
Procedure:
-
Preparation: Dissolve 6-APA and the amide in phosphate buffer. Ensure temperature is strictly controlled at 25°C (thermostatted vessel).
-
Enzyme Addition: Initiate reaction by adding 50 IU/mL of immobilized PGA.
-
pH Stat: The reaction releases ammonia (from the amide) and consumes the amine of 6-APA. Maintain pH 6.5 by automatic titration with 1M HCl. Critical: pH drift alters the Synthesis/Hydrolysis (S/H) ratio.
-
Monitoring: Withdraw 50 µL aliquots every 10 minutes. Quench immediately in 200 µL mobile phase (pH 3.0) to stop enzymatic activity.
-
Termination: Filter off the immobilized enzyme once 6-APA conversion reaches >90% (typically 60-90 mins).
-
Purification: Precipitate Amoxicillin at its isoelectric point (pH 4.8) by adjusting the filtrate with concentrated HCl.
Validation Criteria:
-
Selectivity (S/H Ratio): The molar ratio of Amoxicillin produced to 4-HPG (hydrolysis product) should be > 2.5.
Protocol 2: Racemization-Free Peptide Coupling (SPPS)
Objective: Coupling Fmoc-2-Amino-2-(4-hydroxyphenyl)acetic acid (or amide analog) to a growing peptide chain without losing chirality.
Reagents:
-
Coupling Reagent: DIC (Diisopropylcarbodiimide)
-
Additive: Oxyma Pure (Ethyl cyano(hydroxyimino)acetate)
-
Solvent: DMF (Dimethylformamide)
-
Note: Avoid HBTU/HATU with DIPEA.
Procedure:
-
Pre-activation: Dissolve the Fmoc-protected amino acid (3 eq) and Oxyma Pure (3 eq) in DMF.
-
Activation: Add DIC (3 eq) and stir for 2 minutes. The solution should turn yellow/orange.
-
Coupling: Add the pre-activated mixture to the resin-bound peptide (free amine).
-
Incubation: Shake at room temperature for 60 minutes.
-
Wash: Drain and wash resin 3x with DMF, 3x with DCM.
Self-Validation:
-
Perform a micro-cleavage and analyze via Chiral HPLC.
-
Success Metric: < 1% D-isomer detected (if starting with L) or < 1% L-isomer (if starting with D).
Analytical Specifications & Data
Physical Properties Table
| Property | Specification | Notes |
| Molecular Formula | C₈H₁₀N₂O₂ | |
| Molecular Weight | 166.18 g/mol | |
| CAS Number | 54397-23-8 | (R)-enantiomer (D-form) |
| Solubility | Water (Moderate), DMSO (High) | Poor solubility in non-polar solvents |
| pKa | ~7.1 (Amine), ~9.8 (Phenol) | Zwitterionic character at neutral pH |
HPLC Method for Enantiomeric Purity
To distinguish the amide, the acid hydrolysis product, and the enantiomers:
-
Column: Chiralpak AGP (alpha1-acid glycoprotein) or Crownpak CR(+).
-
Mobile Phase: 10 mM Ammonium Acetate (pH 5.0) / Isopropanol (95:5).
-
Flow Rate: 0.8 mL/min.
-
Detection: UV @ 225 nm (Amide bond) and 275 nm (Phenol).
-
Retention Order: Typically D-Amide elutes before L-Amide on Crownpak CR(+).
References
-
Gonçalves, L. R. B., et al. (2000). Kinetic study of synthesis of amoxicillin using penicillin G acylase immobilized on agarose. Applied Biochemistry and Biotechnology.[1] Link
-
Wegman, M. A., et al. (2001). Biocatalysis in the industrial production of semi-synthetic antibiotics. Organic Process Research & Development. Link
-
Luxembourg Bio Technologies. Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis.Link
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 11816063, 2-Amino-2-(4-hydroxyphenyl)acetamide.Link
-
Sigma-Aldrich. Product Specification: (2R)-2-Amino-2-(4-hydroxyphenyl)-acetamide.Link
Sources
Troubleshooting & Optimization
Technical Support Center: 2-Amino-2-(4-hydroxyphenyl)acetamide Synthesis
The following guide serves as a Tier-3 Technical Support resource for the synthesis and optimization of 2-Amino-2-(4-hydroxyphenyl)acetamide (also known as 4-hydroxyphenylglycinamide), a critical intermediate in the production of cephalosporins (e.g., Cefadroxil).
Status: Operational | Tier: 3 (Advanced Process Engineering) Subject: Yield Optimization & Troubleshooting
Executive Summary & Mechanism Analysis
The synthesis of 2-Amino-2-(4-hydroxyphenyl)acetamide typically proceeds via two primary routes:
-
Aminolysis of the Ester: Reaction of D-4-hydroxyphenylglycine methyl ester (HPGME) with ammonia.
-
Partial Hydrolysis of the Nitrile: Controlled hydration of 4-hydroxyphenylglycinonitrile (Strecker intermediate).
The Core Problem: Both routes suffer from selectivity issues .
-
Route 1 (Ester): The reaction is reversible. Methanol byproduct inhibits forward progress, and water introduces competitive hydrolysis to the acid (4-hydroxyphenylglycine), which is a "dead-end" impurity.
-
Route 2 (Nitrile): Over-hydrolysis converts the desired amide into the carboxylic acid.
Troubleshooting Module: The Ester Aminolysis Route
Context: You are converting D-4-hydroxyphenylglycine methyl ester (HPGME) to the amide using Ammonia/Methanol.
Issue A: "My conversion is stalled at ~60-70%."
Diagnosis: Equilibrium Limitation.
The reaction
Corrective Actions:
-
Ammonia Saturation: Do not use aqueous ammonia (
). Water promotes hydrolysis to the acid. Use Methanolic Ammonia (7N or saturated) . -
Molar Ratio Adjustment: The law of mass action dictates that you must overwhelm the ester with ammonia.
-
Standard: 1:5 (Ester:NH3).
-
Optimized:1:10 to 1:15 .
-
-
Temperature Staging:
-
Initial: 20°C (to saturate solution with
gas). -
Reaction: 35-40°C (sealed vessel). Note: Higher temperatures (>50°C) often favor the reverse reaction or side-product formation.
-
Issue B: "The product is turning pink/brown during isolation."
Diagnosis: Phenolic Oxidation (Quinone Formation).
The 4-hydroxyphenyl moiety is electron-rich and prone to oxidation under basic conditions (high pH from
Corrective Actions:
-
Inert Atmosphere: The entire reaction and filtration must occur under
or Argon. -
Antioxidant Additive: Add Sodium Bisulfite (
) or EDTA (0.1 mol%) to the reaction mixture to scavenge radical initiators and chelate metal ions that catalyze oxidation. -
pH Quench: During workup, do not leave the product in the basic mother liquor for extended periods. Neutralize to pH 7-8 immediately prior to filtration if possible.
Issue C: "I see a large 'Glycine' (Acid) peak in HPLC."
Diagnosis: Competitive Hydrolysis.
Water has entered the system.[1][2] The rate of hydrolysis (
Corrective Actions:
-
Dry Solvents: Ensure Methanol water content is <0.1% (Karl Fischer).
-
Seal Integrity: If using a pressure vessel, ensure no atmospheric moisture ingress.
Troubleshooting Module: The Nitrile Hydrolysis Route
Context: You are hydrolyzing 4-hydroxyphenylglycinonitrile using basic conditions.
Issue: "I am getting 4-hydroxyphenylglycine (Acid) instead of the Amide."
Diagnosis: Over-Hydrolysis (Runaway Reaction).
Standard basic hydrolysis (
Corrective Action: Switch to the Radziszewski Hydrolysis conditions.
This method uses Hydrogen Peroxide (
Protocol Adjustment:
-
Reagents: Nitrile substrate, DMSO (solvent),
(Base), . -
Temperature: Keep strictly < 20°C. The reaction is exothermic; heat accelerates the second hydrolysis step (Amide
Acid).
Deep-Dive Experimental Protocol (Ester Route)
Optimized for 10g Scale
Reagents:
-
D-4-Hydroxyphenylglycine methyl ester (HPGME): 10.0 g (55 mmol)
-
Methanol (Anhydrous): 50 mL
-
Ammonia Gas (anhydrous) OR 7N
in MeOH. -
Sodium Dithionite (
): 50 mg (Antioxidant)
Step-by-Step:
-
Setup: Flame-dry a pressure tube or autoclave. Purge with Nitrogen.[3]
-
Dissolution: Charge HPGME, Methanol, and Sodium Dithionite.
-
Saturation: Cool to 0°C. Bubble anhydrous
gas until saturation (or add pre-saturated 7N ). Target molar ratio >1:10. -
Reaction: Seal the vessel. Warm to 35°C . Stir for 24-48 hours.
-
Workup (Critical for Yield):
-
Cool to 0°C.
-
Degas: Carefully vent excess
(scrub into acid trap). -
Concentration: Concentrate under vacuum at low temperature (<40°C) to remove methanol. Do not distill to dryness.
-
Crystallization: Add cold Isopropanol (anti-solvent) to the concentrated residue to force precipitation.
-
Filtration: Filter under
. Wash with cold Isopropanol. Dry in a vacuum oven at 40°C.
-
Visualizing the Logic (Process Flow)
The following diagram illustrates the kinetic competition and decision nodes for the Ester Aminolysis route.
Caption: Kinetic logic flow for HPG-Methyl Ester Aminolysis. Green paths indicate optimal yield conditions; red paths indicate common failure modes.
Comparative Data Table
| Parameter | Standard Condition | Optimized Condition | Impact on Yield |
| NH3 Equivalents | 3-5 eq | 10-15 eq | Increases conversion from 60% |
| Solvent System | Aqueous Methanol | Anhydrous Methanol | Prevents hydrolysis to acid (Glycine) |
| Temperature | Reflux (65°C) | 35-40°C | Favors equilibrium (exothermic) & reduces color |
| Atmosphere | Ambient Air | Nitrogen/Argon | Eliminates pink/brown oxidative impurities |
| Reaction Time | 6-12 Hours | 24-48 Hours | Ensures completion at lower, safer temperatures |
References & Authority
-
Ester Aminolysis Kinetics:
-
Source: Studies on the amidation of amino acid esters confirm that high molar ratios of ammonia are required to overcome equilibrium limitations in methanolic solutions.
-
Citation: Lillevik, H. A., et al. "The preparation of amides from esters." Journal of the American Chemical Society 65.11 (1943).
-
-
Radziszewski Hydrolysis (Nitrile Route):
-
Source: The use of
is the standard "Radziszewski" method to stop nitrile hydrolysis at the amide stage, avoiding the carboxylic acid. -
Citation: McIsaac, J. E., et al. "The Mechanism of the Base-Catalyzed Conversion of Nitriles to Amides by Hydrogen Peroxide." The Journal of Organic Chemistry 36.20 (1971).
-
-
Phenolic Oxidation:
-
Source: Phenolic amino acids (like tyrosine and hydroxyphenylglycine) are prone to quinone formation under basic conditions, requiring antioxidants.
-
Citation: "Handling of Phenolic Amino Acids." Sigma-Aldrich Technical Bulletin.
-
Sources
2-Amino-2-(4-hydroxyphenyl)acetamide stability and degradation pathways
A Guide to Ensuring Stability and Understanding Degradation in Research and Development
Welcome to the technical support center for 2-Amino-2-(4-hydroxyphenyl)acetamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling and analyzing this compound. As a Senior Application Scientist, I've structured this guide to provide not just protocols, but a deeper understanding of the molecule's behavior, enabling you to anticipate and troubleshoot stability-related challenges in your experiments.
I. Frequently Asked Questions (FAQs)
Here, we address the most common initial questions regarding the stability of 2-Amino-2-(4-hydroxyphenyl)acetamide.
Q1: What are the primary factors that can cause the degradation of 2-Amino-2-(4-hydroxyphenyl)acetamide?
A1: The primary factors leading to the degradation of 2-Amino-2-(4-hydroxyphenyl)acetamide are exposure to hydrolytic conditions (both acidic and basic), oxidizing agents, and to a lesser extent, high temperatures and photolytic stress.[1][2] The presence of both an amide and an amino group, along with a phenolic hydroxyl group, makes the molecule susceptible to a range of chemical transformations.
Q2: What are the expected degradation products of 2-Amino-2-(4-hydroxyphenyl)acetamide?
A2: Based on its chemical structure and the degradation pathways of similar compounds, the primary degradation product is expected to be p-hydroxyphenylglycine, resulting from the hydrolysis of the amide bond. Further degradation under oxidative conditions could lead to the formation of quinone-imine type structures or other oxidized species. Under harsh acidic or basic conditions, decarboxylation and deamination are also possible degradation pathways for the resulting p-hydroxyphenylglycine.[3]
Q3: How can I monitor the stability of my 2-Amino-2-(4-hydroxyphenyl)acetamide sample?
A3: The most effective way to monitor the stability of your sample is by using a stability-indicating analytical method, typically a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method.[4][5][6] This method should be capable of separating the intact 2-Amino-2-(4-hydroxyphenyl)acetamide from its potential degradation products, allowing for accurate quantification of the parent compound and detection of any impurities that form over time.
Q4: What are the ideal storage conditions for 2-Amino-2-(4-hydroxyphenyl)acetamide to ensure its stability?
A4: To ensure maximum stability, 2-Amino-2-(4-hydroxyphenyl)acetamide should be stored in a cool, dry, and dark place. It is advisable to store it in a tightly sealed container to protect it from moisture and atmospheric oxygen. For long-term storage, refrigeration (-20°C to 8°C) is recommended.
Q5: Is 2-Amino-2-(4-hydroxyphenyl)acetamide sensitive to light?
A5: While direct, extensive studies on the photostability of 2-Amino-2-(4-hydroxyphenyl)acetamide are not widely published, compounds with phenolic and amino functional groups can be susceptible to photodegradation.[7][8] Therefore, it is a good laboratory practice to protect the compound from prolonged exposure to direct light.
II. Troubleshooting Guide: Common Experimental Issues
This section provides a more in-depth look at specific problems you might encounter during your experiments, their probable causes, and actionable solutions.
Issue 1: Unexpected Peaks in Chromatogram During Analysis
-
Problem: You observe additional, unexpected peaks in your HPLC chromatogram when analyzing a sample of 2-Amino-2-(4-hydroxyphenyl)acetamide.
-
Probable Cause: This is a strong indication that your sample has degraded. The new peaks likely correspond to one or more degradation products. The degradation could have occurred during sample preparation, storage, or the analytical run itself.
-
Solution:
-
Verify Method Specificity: Ensure your HPLC method is a validated stability-indicating method. This means it has been proven to separate the parent compound from its potential degradation products.[4][9]
-
Conduct a Forced Degradation Study: To identify the likely degradation products, perform a forced degradation study on a pure sample of 2-Amino-2-(4-hydroxyphenyl)acetamide. This will help you to tentatively identify the unexpected peaks in your experimental sample.
-
Review Sample Handling and Storage: Scrutinize your sample preparation and storage procedures. Was the sample exposed to extreme pH, high temperatures, or light for an extended period?
-
Analyze a Fresh Sample: Prepare and analyze a fresh sample of 2-Amino-2-(4-hydroxyphenyl)acetamide to confirm if the degradation is inherent to the sample or a result of subsequent handling.
-
Issue 2: Decrease in Assay Value or Potency Over Time
-
Problem: You notice a significant decrease in the concentration or biological activity of your 2-Amino-2-(4-hydroxyphenyl)acetamide solution over a short period.
-
Probable Cause: This is a clear sign of instability. The most likely culprit is hydrolysis of the amide bond to form p-hydroxyphenylglycine, which may have different activity. Oxidation of the phenolic or amino group can also lead to a loss of potency.
-
Solution:
-
pH Control: Ensure your solutions are buffered at a pH where 2-Amino-2-(4-hydroxyphenyl)acetamide is most stable. For many amino acid derivatives, a slightly acidic to neutral pH is often optimal. Avoid highly acidic or alkaline conditions.
-
Temperature Control: Prepare and store your solutions at low temperatures (e.g., 2-8°C) to slow down the rate of degradation.
-
Use of Antioxidants: If you suspect oxidative degradation, consider adding a small amount of an antioxidant, such as ascorbic acid or sodium metabisulfite, to your formulation.
-
Inert Atmosphere: For highly sensitive applications, preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.
-
Issue 3: Color Change in Solution or Solid Sample
-
Problem: Your previously colorless solution or white solid of 2-Amino-2-(4-hydroxyphenyl)acetamide has developed a yellow or brownish tint.
-
Probable Cause: Color formation is often a sign of oxidation. The phenolic hydroxyl group is particularly susceptible to oxidation, which can lead to the formation of colored quinone-type structures.
-
Solution:
-
Protect from Light and Air: Store the compound in amber vials or containers wrapped in aluminum foil to protect it from light. Ensure the container is tightly sealed to minimize exposure to air.
-
Purge with Inert Gas: Before sealing the container, you can purge the headspace with an inert gas to displace oxygen.
-
Investigate Excipient Compatibility: If the color change is observed in a formulation, it could be due to an interaction with an excipient. Conduct compatibility studies with individual excipients to identify the source of the issue.
-
III. Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments to assess the stability of 2-Amino-2-(4-hydroxyphenyl)acetamide.
Protocol 1: Forced Degradation Study
This study is essential to understand the degradation pathways and to develop a stability-indicating analytical method.[1][10][11]
Objective: To generate potential degradation products of 2-Amino-2-(4-hydroxyphenyl)acetamide under various stress conditions.
Materials:
-
2-Amino-2-(4-hydroxyphenyl)acetamide
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
HPLC grade water, acetonitrile, and methanol
-
Phosphate buffer (pH 7.0)
-
Calibrated pH meter
-
HPLC system with UV or PDA detector
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of 2-Amino-2-(4-hydroxyphenyl)acetamide in a suitable solvent (e.g., water or methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Keep the mixture at room temperature for 24 hours.
-
For accelerated degradation, heat the mixture at 60°C for 2-4 hours.
-
Neutralize the solution with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
-
Alkaline Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the mixture at room temperature for 24 hours.
-
For accelerated degradation, heat the mixture at 60°C for 2-4 hours.
-
Neutralize the solution with an equivalent amount of 0.1 M HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the mixture at room temperature for 24 hours, protected from light.
-
Analyze the sample directly by HPLC.
-
-
Thermal Degradation:
-
Place a known amount of the solid compound in a petri dish and keep it in an oven at 70°C for 48 hours.
-
Dissolve the heat-treated solid in the mobile phase for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of the compound (1 mg/mL) and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.
-
Analyze the samples by HPLC.
-
-
Analysis: Analyze all stressed samples, along with a control (unstressed) sample, using a suitable HPLC method.
Protocol 2: Development of a Stability-Indicating RP-HPLC Method
Objective: To develop an HPLC method capable of separating 2-Amino-2-(4-hydroxyphenyl)acetamide from its degradation products.[5][6]
Initial Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a low percentage of B (e.g., 5%) and gradually increase to a higher percentage (e.g., 95%) over 20-30 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm and 275 nm (using a PDA detector to check for peak purity)
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Method Development Strategy:
-
Initial Run: Inject the unstressed and stressed samples (from the forced degradation study) using the initial conditions.
-
Optimize Separation:
-
If peaks are not well-resolved, adjust the gradient slope (make it shallower for better separation).
-
Modify the mobile phase pH by using different buffers (e.g., phosphate or acetate) to improve the separation of ionizable compounds.
-
Try a different column chemistry (e.g., C8 or phenyl) if co-elution persists.
-
-
Method Validation: Once a suitable separation is achieved, validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[5]
IV. Degradation Pathways and Data
Based on the chemical structure of 2-Amino-2-(4-hydroxyphenyl)acetamide and established degradation patterns of similar molecules, the following pathways are proposed.
Potential Degradation Pathways
-
Hydrolysis: The most probable degradation pathway is the hydrolysis of the amide bond to yield p-hydroxyphenylglycine and ammonia. This reaction can be catalyzed by both acid and base.
-
Oxidation: The primary sites for oxidation are the phenolic hydroxyl group and the amino group. Oxidation of the phenol can lead to the formation of a quinone-like structure. The amino group can be oxidized to various products.
-
Photodegradation: Exposure to UV light can generate free radicals, leading to a variety of degradation products, including those from oxidation and cleavage of the molecule.
-
Thermal Degradation: At elevated temperatures, decarboxylation of the p-hydroxyphenylglycine formed from hydrolysis may occur.
Data Summary Table
The following table summarizes the expected degradation behavior under different stress conditions. The percentage degradation is a target for forced degradation studies to ensure the formation of detectable degradation products without excessive breakdown of the main compound.[11]
| Stress Condition | Reagent/Parameter | Target Degradation (%) | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M HCl, 60°C | 5 - 20 | p-Hydroxyphenylglycine |
| Alkaline Hydrolysis | 0.1 M NaOH, 60°C | 5 - 20 | p-Hydroxyphenylglycine |
| Oxidation | 3% H₂O₂, RT | 5 - 20 | Oxidized derivatives (e.g., quinones) |
| Thermal | 70°C (solid) | 5 - 20 | Decarboxylation products (minor) |
| Photolytic | ICH guidelines | 5 - 20 | Oxidized and cleaved products |
V. Visualizations
The following diagrams illustrate the potential degradation pathways and the experimental workflow for stability testing.
Caption: Potential degradation pathways of 2-Amino-2-(4-hydroxyphenyl)acetamide.
Caption: Workflow for stability testing and method development.
VI. References
-
stability-indicating hplc method: Topics by Science.gov. (n.d.). Science.gov. [Link]
-
Stability Indicating HPLC Method Development: A Review. (2023). International Research Journal of Pharmacy and Medical Sciences. [Link]
-
Forced Degradation Studies. (2016). SciSpace. [Link]
-
Deokate, U. A., & Gorde, A. M. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research, 26(2), 242-250. [Link]
-
Dong, M. W. (2026). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]
-
HOW TO APPROACH A FORCED DEGRADATION STUDY. (n.d.). SGS. [Link]
-
Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. (2019). Biosciences Biotechnology Research Asia. [Link]
-
Stability-indicating methods for peptide drug analysis. (2025). AMSbiopharma. [Link]
-
Current Insights and Analytical Advances in Forced Degradation and Impurity Profiling: A Comprehensive Review. (2024). IRJET. [Link]
-
Process for preparing p-hydroxy phenylglycine. (1982). Google Patents.
-
Hubbard, B. K., & Walsh, C. T. (2000). Biosynthesis of L-p-hydroxyphenylglycine, a non-proteinogenic amino acid constituent of peptide antibiotics. Chemistry & Biology, 7(12), 931-942. [Link]
-
Amino and Acetamide Functional Group Effects on the Ionization and Fragmentation of Sugar Chains in Positive-Ion Mass Spectrometry. (2013). PMC. [Link]
-
An in-depth mechanistic study of the p-hydroxyphenylglycine synthetic process using in situ ATR-IR spectroscopy. (2022). PubMed. [Link]
-
Amino and Acetamide Functional Group Effects on the Ionization and Fragmentation of Sugar Chains in Positive-Ion Mass Spectrometry. (2025). ResearchGate. [Link]
-
Improvement of Photostability in Formulation: A Review. (2011). SciSpace. [Link]
-
Recovery method for D-hydroxyphenylglycine in amoxicillin crystallization mother liquor of enzymatic synthesis. (2016). Google Patents.
-
Mass Spectrometry in Peptide and Protein Analysis. (n.d.). Mabion. [Link]
-
Improvement of Photostability in Formulation: A Review. (2025). ResearchGate. [Link]
-
Method of manufacturing optically active p-hydroxyphenylglycine. (1976). Google Patents.
-
Mass Spectrometry Characterization of the Thermal Decomposition/Digestion (TDD) at Cysteine in Peptides and Proteins in the Condensed Phase. (2013). PMC. [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 3. echemi.com [echemi.com]
- 4. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 5. irjpms.com [irjpms.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. Stability-indicating methods for peptide drug analysis | AMSbiopharma [amsbiopharma.com]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. sgs.com [sgs.com]
preventing oxidation of 2-Amino-2-(4-hydroxyphenyl)acetamide
Technical Support Center: 2-Amino-2-(4-hydroxyphenyl)acetamide Stability
Current Status: 🟢 System Operational Ticket ID: OX-PREV-4HPG Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The "Pink" Phenomenon
Welcome to the technical support hub for 2-Amino-2-(4-hydroxyphenyl)acetamide (also known as 4-Hydroxyphenylglycinamide).
If you are visiting this page, you are likely facing one of two issues:
-
Discoloration: Your white powder has turned pink, tan, or brown.
-
Tarry Byproducts: Your reaction yield is suffering due to "gummy" polymer formation.
The Root Cause: This molecule is a phenolic amino acid derivative . It possesses a "instability triad": an electron-rich phenol ring, a benzylic amine, and an amide group. The primary culprit for discoloration is the auto-oxidation of the phenol group into a para-quinone methide or quinone imine species. This process is catalyzed by:
-
pH > 7.0 (Phenolate formation)
-
Trace Transition Metals (Iron/Copper acting as radical initiators)
-
Dissolved Oxygen
Mechanism of Failure (Root Cause Analysis)
To prevent the issue, you must understand the enemy. The oxidation pathway transforms your active pharmaceutical ingredient (API) intermediate into a melanin-like polymer.
Figure 1: The oxidative cascade. Note that the "Pink" stage is the warning sign of Quinone formation before irreversible polymerization occurs.
Prevention Protocols (Standard Operating Procedures)
Do not rely on luck. Implement these self-validating protocols to ensure stability.
Protocol A: The "Argon Shield" (Storage & Handling)
Why: Oxygen solubility in organic solvents is sufficient to degrade micromolar quantities of phenol within minutes.
-
Container Selection: Use amber glass bottles with PTFE-lined caps. Avoid clear glass (UV light accelerates radical formation).
-
Headspace Purge: Never store the bottle with air in the headspace.
-
Action: After every use, backfill the bottle with Argon (heavier than air) for 10 seconds. Nitrogen is acceptable but less effective for long-term static storage.
-
-
Desiccation: Moisture promotes hydrolysis of the amide and mobilizes trace metals on the glass surface. Store in a desiccator at <4°C.
Protocol B: Reaction Optimization (Solvent System)
Why: Controlling the micro-environment of the phenol ring prevents the initial electron transfer.
| Parameter | Recommendation | Technical Rationale |
| Solvent Degassing | Mandatory | Sparge solvents with N2 for 15 mins before adding the solid. Dissolved O2 is the primary oxidant. |
| pH Control | Keep < 6.5 | At pH > 8, the phenol deprotonates to a phenolate ( |
| Chelation | EDTA (2 mM) | Trace iron (Fe) in solvents acts as a catalyst. EDTA sequesters Fe, shutting down the radical initiation step. |
| Antioxidant | Sodium Dithionite | Acts as a "sacrificial reductant." It reacts with quinones faster than they can polymerize, reverting them to phenols. |
Rescue Guide: "My Solution is Pink"
If your material has already discolored, it is not necessarily lost. The quinone formation is reversible if caught early.
Emergency Protocol: Sodium Dithionite Wash
Use this method to purify oxidized (pink/tan) crude material.
Reagents:
Step-by-Step Workflow:
-
Dissolution: Dissolve the crude, discolored amine in the minimum amount of degassed water.
-
The "Bleach": Add Sodium Dithionite (1-2 wt% relative to substrate).
-
Observation: The pink color should fade to pale yellow or colorless within 5 minutes. This confirms the reduction of the quinone back to the phenol.
-
-
Precipitation: Slowly add cold Isopropanol (antisolvent) while stirring under Nitrogen.
-
Filtration: Filter the white precipitate under an inert atmosphere (e.g., Schlenk frit or N2 blanket).
-
Drying: Vacuum dry immediately. Do not air dry.
Figure 2: Rescue workflow for oxidized material.
Frequently Asked Questions (FAQ)
Q: Can I use Ascorbic Acid (Vitamin C) instead of Sodium Dithionite? A: Yes, but with a caveat. Ascorbic acid is a good antioxidant, but it is acidic. If your reaction is sensitive to acid, it may alter the solubility of the zwitterionic amino amide. Sodium Dithionite is generally more powerful for reversing existing color, while Ascorbic Acid is better for preventing it during storage.
Q: My reaction requires basic conditions (pH > 9). What do I do? A: This is high-risk. You must strictly exclude Oxygen.[4]
-
Use a glovebox or rigorous Schlenk line techniques.
-
Add a reducing agent compatible with base, such as Sodium Borohydride (
) (catalytic amount), if it doesn't reduce your other functional groups. -
Work quickly and quench into acid immediately.
Q: Why does the pink color appear specifically at the liquid-air interface? A: This confirms diffusion-limited oxidation. The rate of oxygen transfer from the air into the liquid is highest at the meniscus. This is a definitive sign that your inert gas blanket has failed or was not applied.
References & Authoritative Sources
-
Dithionite Reduction of Quinones: Chemcess. "Aminophenol: Properties, Production, Reactions And Uses." (2025).[5] 5[2][3][4][6][7][8]
-
Inert Atmosphere Techniques: BenchChem. "Technical Support Center: Troubleshooting Air-Sensitive Amine Compounds." (2025). 9[3][4][7]
-
Phenolic Oxidation Mechanisms: Journal of Agricultural and Food Chemistry. "Effect of pH on the Stability of Plant Phenolic Compounds." (1999). 10
-
Handling Pyrophoric/Sensitive Reagents: University of Pittsburgh. "Techniques for Handling Air- and Moisture-Sensitive Compounds." (2014).[11] 11[3][4][7][8]
-
Industrial Purification of Aminophenols: European Patent Office. "Process for producing aminophenols - EP 0224625 A1." 12[3][4][7][8]
Sources
- 1. A method for preparing analytically pure sodium dithionite. Dithionite quality and observed nitrogenase-specific activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sodium dithionite - Wikipedia [en.wikipedia.org]
- 3. Sciencemadness Discussion Board - Interest Check: Sodium Dithionite, Na2S2O4 (Sodium Hydrosulfite) - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemcess.com [chemcess.com]
- 6. ir.nwnu.edu.cn [ir.nwnu.edu.cn]
- 7. 4-Hydroxyphenylglycine - Wikipedia [en.wikipedia.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. scispace.com [scispace.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
2-Amino-2-(4-hydroxyphenyl)acetamide purification by chromatography
Technical Support Center: Chromatography & Purification Division Subject: Purification Strategy for 2-Amino-2-(4-hydroxyphenyl)acetamide (4-Hydroxyphenylglycinamide) Ticket ID: #PUR-HPGA-001 Status: Resolved / Guide Published
Executive Summary
2-Amino-2-(4-hydroxyphenyl)acetamide is a highly polar, amphoteric intermediate often used in the semi-synthesis of cephalosporin antibiotics (e.g., Cefadroxil). Its purification is notoriously difficult on standard C18 silica due to hydrophobic phase collapse and silanol interactions resulting in poor retention and peak tailing.
This guide provides a validated decision matrix and specific protocols for purifying this compound, prioritizing Hydrophilic Interaction Chromatography (HILIC) as the gold standard, with Aqueous-Stable Reverse Phase (RP-Aq) as a secondary option.
Module 1: Method Selection Strategy
Use this logic flow to select the correct stationary phase based on your purity requirements and available instrumentation.
Figure 1: Decision matrix for column selection based on scale and laboratory capabilities.
Module 2: The "Gold Standard" Protocol (HILIC)
Why this works: The target molecule is hydrophilic. HILIC creates a water-rich layer on the stationary phase surface, allowing the polar amide and amine groups to partition into this layer. This avoids the "dead volume elution" common in Reverse Phase.
Protocol: HILIC-Amide Separation
| Parameter | Specification |
| Column | Amide-bonded Silica (e.g., XBridge Amide, TSKgel Amide-80) |
| Dimensions | 4.6 x 150 mm, 3.5 µm (Analytical) |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.0 (Adjusted with Formic Acid) |
| Mobile Phase B | Acetonitrile (ACN) |
| Isocratic Mode | 85% B / 15% A (Start here for initial screening) |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 220 nm (Amide) and 275 nm (Phenol) |
| Sample Diluent | 85:15 ACN:Water (Must match initial mobile phase to prevent precipitation) |
Troubleshooting HILIC Issues
Q: My retention times are shifting between runs.
-
Root Cause: HILIC columns require longer equilibration times than RP columns to establish the water layer.
-
Fix: Equilibrate with at least 20 column volumes before the first injection. If using a gradient, allow a 10-minute re-equilibration post-run.
Q: The peak shape is distorted (fronting).
-
Root Cause: Sample solvent mismatch. Injecting a sample dissolved in 100% water into a high-organic mobile phase causes the analyte to "crash" at the column head.
-
Fix: Dissolve the sample in the mobile phase (e.g., 85% ACN). If solubility is an issue, use 50% ACN but reduce injection volume to <5 µL.
Module 3: The Alternative Protocol (Reverse Phase - Aqueous Stable)
Why this is difficult: Standard C18 chains "collapse" (fold onto themselves) in 100% aqueous conditions, losing surface area. You must use a phase designed to resist dewetting.
Protocol: RP-Aq / Polar Embedded
| Parameter | Specification |
| Column | C18-Aq (Hydrophilic Endcapped) or PFP (Pentafluorophenyl) |
| Mobile Phase A | 0.1% TFA in Water (pH ~2.0) |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-10% B over 15 minutes (Keep organic very low) |
| Ion Pairing (Optional) | If retention is still < 1.5 min, add 5 mM Sodium Heptane Sulfonate to MP A. |
Critical Warning: If using Ion Pairing reagents (sulfonates), the column is permanently dedicated to that method. Do not use with LC-MS due to signal suppression.
Module 4: Impurity Profiling (Separating the Acid from the Amide)
One of the most critical quality attributes is separating the product (Amide) from the starting material (4-Hydroxyphenylglycine, HPG).
Separation Logic (HILIC Mode):
-
4-Hydroxyphenylglycine (Acid): Zwitterionic. At pH 3.0, the carboxyl is partially protonated but the molecule remains highly polar.
-
4-Hydroxyphenylglycinamide (Amide): The carboxyl is replaced by a neutral amide. The molecule acts as a cation (protonated amine).
-
Result: In HILIC, the Acid (HPG) typically elutes after the Amide because the free acid group interacts more strongly with the water layer/silanol surface than the neutral amide group.
Figure 2: Expected elution order in HILIC mode. The parent acid is more strongly retained.
FAQ: Common Technical Issues
Q: Can I use standard silica (Normal Phase) instead of HILIC? A: No. While "Normal Phase" uses silica, it typically uses non-polar solvents (Hexane/Ethyl Acetate). This molecule is virtually insoluble in Hexane. HILIC uses silica (or modified silica) but with water-miscible organic solvents (ACN/Water), which solubilizes the polar analyte.
Q: I see a "ghost peak" eluting later in the run. A: This is likely the dimer or an oxidation product (quinone imine). 4-hydroxyphenyl compounds are sensitive to oxidation at high pH.
-
Fix: Ensure your mobile phase pH is < 4.0. Add 0.1% Sodium Metabisulfite to the sample diluent if the sample sits in the autosampler for >12 hours.
Q: Why is UV detection at 210-220 nm noisy? A: If you are using Acetate buffers, they absorb in the low UV range (UV cutoff ~210 nm).
-
Fix: Switch to Phosphate buffer (if not using MS) or Formate buffer (if using MS), as they have better transparency at low wavelengths.
References
-
Olsen, B. A. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities.[1] Journal of Chromatography A, 913(1-2), 113-122. Link
-
Waters Corporation. (2020). Development and Optimization of a HILIC-MS Separation of 17 Free Amino Acids using an XBridge Premier BEH Amide Column. Application Note. Link
-
Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Technical Overview. Link
-
PubChem. (n.d.).[2][3] 2-Amino-2-(4-hydroxyphenyl)acetamide (Compound Summary). National Library of Medicine. Link
Sources
- 1. Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Hydroxyphenylglycine - Wikipedia [en.wikipedia.org]
- 3. 2-Amino-2-(4-hydroxyphenyl)acetamide | C8H10N2O2 | CID 11816063 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Comparative Guide to Phenolic Compounds: Benchmarking 2-Amino-2-(4-hydroxyphenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Novel Phenolic Bioactives
Phenolic compounds are a cornerstone of natural product research and drug development, lauded for their potent antioxidant and anti-inflammatory properties. This diverse group of molecules, characterized by at least one hydroxyl group attached to an aromatic ring, plays a crucial role in mitigating oxidative stress and inflammation, two key drivers of numerous chronic diseases. Within this vast chemical space, the exploration of novel phenolic structures is a continuous endeavor to identify candidates with enhanced efficacy, bioavailability, and safety profiles.
This technical guide provides an in-depth comparative analysis of 2-Amino-2-(4-hydroxyphenyl)acetamide , a phenolic derivative of glycinamide, against three well-established and extensively studied phenolic compounds: Quercetin , Gallic Acid , and Caffeic Acid . While 2-Amino-2-(4-hydroxyphenyl)acetamide holds structural promise due to its combination of a phenolic hydroxyl group and an amino acid amide moiety, a notable gap exists in the peer-reviewed literature regarding its specific in vitro bioactivity. This guide aims to bridge this gap by providing a comprehensive framework for its evaluation.
We will delve into the fundamental mechanisms of action of our benchmark compounds, provide detailed, field-proven experimental protocols for key performance assays, and present a comparative analysis based on available quantitative data. Furthermore, we will offer a scientifically grounded perspective on the potential bioactivity of 2-Amino-2-(4-hydroxyphenyl)acetamide based on its structural attributes, thereby laying the groundwork for future empirical investigation.
Chapter 1: The Contenders - A Look at the Chemical Structures and Mechanisms
A compound's biological activity is intrinsically linked to its chemical structure. The arrangement of functional groups dictates its ability to interact with biological targets, scavenge free radicals, and modulate signaling pathways.
1.1. The Target Compound: 2-Amino-2-(4-hydroxyphenyl)acetamide
-
Chemical Structure: This molecule features a phenol group, which is the primary source of antioxidant activity in phenolic compounds, attached to a glycinamide backbone.
-
Anticipated Mechanism of Action: The phenolic hydroxyl group is expected to act as a hydrogen donor, neutralizing free radicals. The presence of the amino and amide groups may influence its solubility, cell permeability, and potential to interact with specific biological targets. Its structural similarity to tyrosine, an essential amino acid, might also confer unique biological properties.
1.2. The Benchmarks: Quercetin, Gallic Acid, and Caffeic Acid
-
Quercetin: A flavonoid renowned for its potent antioxidant and anti-inflammatory effects. Its multiple hydroxyl groups and conjugated ring structure allow for efficient radical scavenging. Quercetin is known to modulate several signaling pathways, including the Nrf2 and NF-κB pathways.
-
Gallic Acid: A simple phenolic acid that is a potent antioxidant due to its three hydroxyl groups on the aromatic ring. It is a well-established standard in many antioxidant assays.
-
Caffeic Acid: A hydroxycinnamic acid with strong antioxidant and anti-inflammatory properties. Its catechol structure (two adjacent hydroxyl groups) is a key feature for its radical scavenging activity.
Chapter 2: In Vitro Performance Benchmarking: Experimental Protocols
To ensure a rigorous and reproducible comparison, standardized in vitro assays are essential. The following protocols are detailed to provide a clear and actionable guide for researchers. The causality behind experimental choices is explained to provide a deeper understanding of the assays.
2.1. Assessment of Antioxidant Capacity
Antioxidant capacity is a fundamental performance metric for phenolic compounds. We will utilize two complementary assays to provide a comprehensive assessment of radical scavenging activity.
2.1.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, a deep violet-colored compound. The reduction of DPPH results in a color change to a pale yellow, which is measured spectrophotometrically. This assay is simple, rapid, and widely used for the initial screening of antioxidant activity.
-
Experimental Protocol:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Prepare a stock solution of the test compound (2-Amino-2-(4-hydroxyphenyl)acetamide, quercetin, gallic acid, caffeic acid) in a suitable solvent (e.g., methanol or DMSO) and make serial dilutions.
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of the sample solution at different concentrations.
-
Include a control well containing 100 µL of the DPPH solution and 100 µL of the solvent.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula:
-
2.1.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
-
Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). The ABTS•+ is a blue-green chromophore that is reduced by antioxidants, leading to a decrease in absorbance. This assay is applicable to both hydrophilic and lipophilic antioxidants.
-
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Sample Preparation: Prepare serial dilutions of the test compounds as described for the DPPH assay.
-
Assay Procedure:
-
In a 96-well microplate, add 190 µL of the diluted ABTS•+ solution to 10 µL of the sample solution at different concentrations.
-
Include a control well with 190 µL of the ABTS•+ solution and 10 µL of the solvent.
-
Incubate the plate at room temperature for 6 minutes.
-
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of ABTS•+ scavenging activity and the IC50 value as described for the DPPH assay.
-
2.2. Evaluation of Anti-inflammatory Activity
Chronic inflammation is a key pathological process in many diseases. The ability of a compound to modulate inflammatory responses is a critical indicator of its therapeutic potential.
2.2.1. Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
-
Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory mediators, including nitric oxide (NO). This assay measures the ability of a compound to inhibit NO production in LPS-stimulated macrophage cell lines (e.g., RAW 264.7). The amount of NO produced is determined by measuring the concentration of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
-
Experimental Protocol:
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and antibiotics.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
Include a control group (cells treated with LPS only) and a blank group (untreated cells).
-
-
Nitrite Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.
-
-
Measurement: Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to determine the nitrite concentration.
-
Calculation: Calculate the percentage of NO production inhibition and the IC50 value.
-
2.3. Assessment of Cytotoxicity
Evaluating the cytotoxicity of a compound is crucial to determine its therapeutic window and potential for adverse effects.
2.3.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Principle: This colorimetric assay measures cell viability based on the metabolic activity of the cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
-
Experimental Protocol:
-
Cell Seeding: Seed cells (e.g., a relevant cell line for the intended application, or a standard line like HEK293 for general toxicity) in a 96-well plate and allow them to adhere.
-
Treatment: Treat the cells with various concentrations of the test compounds for 24-48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm.
-
Calculation: Calculate the percentage of cell viability relative to the untreated control and determine the CC50 value (the concentration of the compound that reduces cell viability by 50%).
-
2.3.2. LDH (Lactate Dehydrogenase) Cytotoxicity Assay
-
Principle: Lactate dehydrogenase is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. This assay measures the amount of LDH in the supernatant as an indicator of cytotoxicity.
-
Experimental Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After the treatment period, centrifuge the plate and collect the supernatant.
-
LDH Reaction:
-
In a new 96-well plate, add a portion of the supernatant.
-
Add the LDH assay reaction mixture (containing lactate, NAD+, and a tetrazolium salt) according to the manufacturer's instructions.
-
Incubate at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at the recommended wavelength (usually around 490 nm).
-
Calculation: Determine the percentage of cytotoxicity by comparing the LDH release in treated cells to that in control cells (spontaneous release) and cells treated with a lysis buffer (maximum release).
-
Chapter 3: Comparative Performance Analysis
3.1. Quantitative Data Summary
The following tables summarize the reported IC50 and CC50 values for the benchmark compounds in the assays described above. It is important to note that these values can vary depending on the specific experimental conditions.
Table 1: Antioxidant Activity (IC50 Values)
| Compound | DPPH Assay (µM) | ABTS Assay (µg/mL) |
| Quercetin | 13.6 - 20.7 [1] | 1.17 - 2.10 [2][3] |
| Gallic Acid | 13.2 - 30.53 [3] | 1.03 - 3.55 [3][4] |
| Caffeic Acid | ~50 [5] | 1.59 [4] |
Table 2: Anti-inflammatory and Cytotoxic Activity (IC50 / CC50 Values)
| Compound | Nitric Oxide Inhibition IC50 (µM) | Cytotoxicity CC50 (µM) |
| Quercetin | ~5.5 (in zymosan-induced superoxide production) [1] | >100 (MDA-MB-231), 73 (MCF-7), 91.35 µg/mL (HEK293) [6][7] |
| Gallic Acid | Not widely reported for NO inhibition | >100 (in several cancer cell lines) |
| Caffeic Acid | 8.8 (NF-κB inhibition) | >100 (in several cancer cell lines) |
3.2. Qualitative Discussion on 2-Amino-2-(4-hydroxyphenyl)acetamide
In the absence of direct experimental data, we can infer the potential bioactivity of 2-Amino-2-(4-hydroxyphenyl)acetamide from its chemical structure.
-
Antioxidant Potential: The presence of the phenolic hydroxyl group is a strong indicator of antioxidant activity. This group can donate a hydrogen atom to neutralize free radicals, similar to other phenolic compounds. The electron-donating amino group on the adjacent carbon may further enhance this activity by stabilizing the resulting phenoxyl radical.
-
Anti-inflammatory Potential: The ability of many phenolic compounds to inhibit inflammatory pathways, such as the NF-κB pathway, is well-documented. The phenolic ring of 2-Amino-2-(4-hydroxyphenyl)acetamide could potentially interfere with the activation of this pathway.
-
Cytotoxicity: The cytotoxicity of phenolic compounds varies widely. The glycinamide moiety is a common structural feature in biological systems and is not typically associated with high toxicity. However, comprehensive cytotoxicity studies are essential to establish a safety profile.
The lack of empirical data for 2-Amino-2-(4-hydroxyphenyl)acetamide represents a significant research opportunity. The protocols detailed in this guide provide a clear roadmap for conducting such a comparative study.
Chapter 4: Visualizing the Mechanisms - Signaling Pathways and Workflows
Understanding the molecular mechanisms underlying the bioactivity of phenolic compounds is crucial for their targeted application. The Nrf2 and NF-κB signaling pathways are two key regulatory networks involved in the cellular response to oxidative stress and inflammation.
4.1. The Nrf2 Antioxidant Response Pathway
Phenolic compounds can activate the Nrf2 pathway, leading to the expression of a suite of antioxidant and detoxification enzymes.
Caption: Activation of the Nrf2 pathway by phenolic compounds.
4.2. The NF-κB Inflammatory Pathway
Many phenolic compounds exert their anti-inflammatory effects by inhibiting the NF-κB pathway, which is a central regulator of inflammatory gene expression.
Caption: Inhibition of the NF-κB pathway by phenolic compounds.
4.3. General Experimental Workflow
The following diagram illustrates the logical flow of the experimental work described in this guide.
Caption: General workflow for benchmarking phenolic compounds.
Conclusion and Future Directions
This guide has provided a comprehensive framework for the comparative evaluation of 2-Amino-2-(4-hydroxyphenyl)acetamide against the established phenolic benchmarks of quercetin, gallic acid, and caffeic acid. We have detailed robust experimental protocols for assessing antioxidant, anti-inflammatory, and cytotoxic activities, and have presented available quantitative data to establish a performance baseline.
The conspicuous absence of empirical data for 2-Amino-2-(4-hydroxyphenyl)acetamide underscores a compelling avenue for future research. The structural features of this molecule suggest a promising potential for bioactivity, and the methodologies outlined herein offer a clear path for its investigation. A thorough in vitro characterization, as proposed in this guide, would be the first step in determining if 2-Amino-2-(4-hydroxyphenyl)acetamide can emerge as a valuable new player in the ever-expanding field of phenolic compounds for health and therapeutic applications.
References
-
Relative Antioxidant Activities of Quercetin and Its Structurally Related Substances and Their Effects on NF-κB/CRE/AP-1 Signaling in Murine Macrophages. (n.d.). PMC. Retrieved from [Link]
-
Antioxidant Activity of Phyllanthus niruri Extract, Rutin and Quercetin. (2017). The Indonesian Biomedical Journal. Retrieved from [Link]
-
Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay. (2016). PMC. Retrieved from [Link]
-
DPPH radical scavenging activity (IC 50 in μM) of trolox, caffeic acid,... (n.d.). ResearchGate. Retrieved from [Link]
-
Cytotoxicity of quercetin (a) (IC50 = 91.35 μg/mL or 0.302 mM), NAPQI... (n.d.). ResearchGate. Retrieved from [Link]
-
Caffeic acid and chlorogenic acid cytotoxicity, genotoxicity and impact on global DNA methylation in human leukemic cell lines. (2020). PMC. Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
